Magnesium thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

306-61-6 |

|---|---|

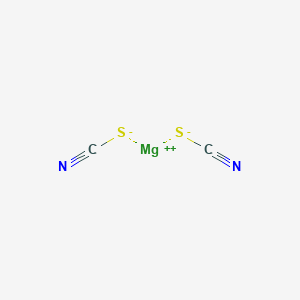

Molecular Formula |

C2MgN2S2 |

Molecular Weight |

140.48 g/mol |

IUPAC Name |

magnesium;dithiocyanate |

InChI |

InChI=1S/2CHNS.Mg/c2*2-1-3;/h2*3H;/q;;+2/p-2 |

InChI Key |

SXTGAOTXVOMSFW-UHFFFAOYSA-L |

SMILES |

C(#N)[S-].C(#N)[S-].[Mg+2] |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

Magnesium thiocyanate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a seemingly simple inorganic salt, presents a fascinating case study in coordination chemistry and solid-state characterization. As a magnesium pseudohalide, its structural nuances, particularly in its hydrated and solvated forms, offer significant insights into molecular interactions, thermal stability, and material properties. This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and spectroscopic characterization of this compound crystals. We delve into the causality behind experimental choices, present validated protocols, and explore the implications of its structural features, offering a robust resource for researchers in materials science, coordination chemistry, and pharmaceutical development.

Introduction: The Significance of a Pseudohalide

While magnesium halides like MgCl₂ are extensively studied, the pseudohalide this compound [Mg(SCN)₂] has historically received less attention.[1] Thiocyanates (SCN⁻) are a versatile class of compounds, acting as prototypical pseudohalides that can be found in various fields, from synthetic chemistry to biological systems.[2][3] Understanding the crystal structure of Mg(SCN)₂ is crucial as it dictates the material's physical and chemical properties, including its solubility, thermal behavior, and reactivity.

The first crystalline phase identified was the tetrahydrate, Mg(SCN)₂·4H₂O, in 1930.[1] More recent research has revealed a family of related solvates, including those incorporating tetrahydrofuran (THF), which exhibit unique structural and thermal properties.[1] This guide will focus primarily on these well-characterized crystalline forms, providing a framework for their analysis.

Synthesis and Crystal Growth: Controlling Solvation

The isolation of high-quality single crystals is the cornerstone of structural analysis. For this compound, the specific crystalline phase obtained is highly dependent on the solvent system and crystallization conditions. The tetrahydrate (Mg(SCN)₂·4H₂O) is the most common form, but other solvates can be intentionally prepared.[1]

Causality in Synthesis Design

The choice of synthetic route is governed by the need to control the stoichiometry of water and other coordinating solvents. Magnesium's high affinity for water makes the preparation of anhydrous Mg(SCN)₂ by simple heating of the hydrate challenging, as it often leads to decomposition.[1] Therefore, solvent exchange and controlled precipitation are key strategies. Recrystallization from a solvent like tetrahydrofuran (THF) can be used to systematically replace water molecules in the coordination sphere, leading to the formation of mixed-solvate or fully THF-solvated crystals.[1] Freeze-drying is another effective method for obtaining crystalline Mg(SCN)₂·4H₂O from an aqueous solution without risking thermal decomposition.[1]

Experimental Protocol: Synthesis of Mg(SCN)₂·4H₂O

This protocol describes a reliable salt metathesis reaction. The principle is to react two soluble salts to form the desired soluble product (this compound) and an insoluble byproduct that can be easily removed by filtration.

Materials:

-

Magnesium sulfate (MgSO₄)

-

Barium thiocyanate (Ba(SCN)₂)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution: Prepare separate aqueous solutions of magnesium sulfate and barium thiocyanate.

-

Metathesis Reaction: Slowly add the Ba(SCN)₂ solution to the MgSO₄ solution with constant stirring. A white precipitate of barium sulfate (BaSO₄) will form immediately.

-

Expert Insight: This reaction is driven by the low solubility of BaSO₄. Using stoichiometric amounts is crucial to avoid excess reactants in the final solution.

-

-

Precipitate Removal: Allow the reaction to complete, then filter the mixture to remove the insoluble BaSO₄. The resulting filtrate is an aqueous solution of this compound.

-

Solvent Reduction: Gently heat the filtrate to reduce the volume of water. Do not heat to dryness to avoid decomposition.

-

Crystallization:

-

Method A (Evaporation): Allow the concentrated solution to cool and evaporate slowly at room temperature. Colorless, deliquescent crystals of Mg(SCN)₂·4H₂O will form.[4][5]

-

Method B (Freeze-Drying): For higher purity, after removing most of the initial solvent, re-dissolve the resulting slurry in a minimal amount of water and freeze-dry the solution to precipitate the crystals.[1]

-

-

Crystal Isolation and Storage: Decant the mother liquor and wash the crystals with a small amount of cold ethanol. Dry the crystals under vacuum. Due to the deliquescent nature of the crystals, they must be stored in a tightly sealed container or a desiccator.[5]

Crystallographic Analysis: Elucidating the Structure

X-ray diffraction (XRD) is the definitive technique for determining the atomic arrangement within a crystal. For the this compound system, both powder XRD (XRPD) and single-crystal XRD are invaluable.

The general workflow for crystallographic analysis involves synthesizing the crystal, collecting diffraction data, solving the structure, and refining the model.

Caption: General workflow for crystal structure determination by X-ray diffraction.

Key Structural Features

Across the known solvates, a consistent structural motif emerges. The Mg²⁺ cation is in a distorted octahedral coordination environment.[1]

-

Coordination: In Mg(SCN)₂·4H₂O, the magnesium ion is coordinated by four water molecules in the equatorial positions and two thiocyanate anions in the trans (axial) positions.[1]

-

Thiocyanate Bonding: Crucially, the thiocyanate ligand coordinates to the magnesium ion through its nitrogen atom (Mg-NCS). This is consistent with Hard and Soft Acids and Bases (HSAB) theory, where the hard Mg²⁺ cation preferentially binds to the harder nitrogen donor atom over the softer sulfur atom.[6]

-

Crystal Packing: The isolated [Mg(NCS)₂(H₂O)₄] octahedra form layered motifs within the crystal structure, held together by hydrogen bonding.[1]

When water is replaced by THF, as in Mg(SCN)₂·2H₂O·2THF and Mg(SCN)₂·4THF, the overall octahedral geometry and trans configuration of the thiocyanate ligands are maintained.[1]

Crystallographic Data Summary

The following table summarizes key crystallographic data for this compound solvates, solved from X-ray powder diffraction data.[1]

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Mg(SCN)₂·4H₂O | Monoclinic | C2/m | 9.6968 | 7.3912 | 7.2285 | 114.288 |

| Mg(SCN)₂·2H₂O·2THF | Monoclinic | C2/m | 10.3755 | 10.9997 | 7.2796 | 113.883 |

| α-Mg(SCN)₂·4THF | Monoclinic | P2₁/n | 7.2888 | 16.5029 | 8.8751 | 91.088 |

Spectroscopic and Thermal Characterization

While XRD provides the definitive structure, spectroscopic and thermal methods offer complementary data, confirming coordination modes and assessing stability. These techniques are essential for a self-validating analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for probing the bonding of the thiocyanate ion. The frequency of the C≡N stretching vibration is particularly diagnostic:

-

N-bonded (Isothiocyanate): Typically observed above 2050 cm⁻¹.

-

S-bonded (Thiocyanate): Typically observed below 2050 cm⁻¹.

-

Bridging Thiocyanate: Often shows a higher frequency than terminal N-bonded species.

For the Mg(SCN)₂·(4-x)H₂O·xTHF series, the strong C≡N stretching band appears in the 2065-2075 cm⁻¹ range, confirming the N-bonded coordination mode determined by XRD.[1]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal how the material behaves upon heating.

-

Mg(SCN)₂·4H₂O: DSC measurements show a melting point around 144 °C, followed by decomposition at higher temperatures (starting at 167 °C).[1]

-

Mg(SCN)₂·4THF: TGA shows a stepwise loss of THF molecules, forming intermediates with 3.5, 3, and finally 2 THF molecules before decomposition.[1] Further heating of the resulting Mg(SCN)₂·2THF does not yield anhydrous Mg(SCN)₂ but leads to decomposition.[1]

This thermal behavior highlights the formation of different stable and metastable phases as a function of temperature.

Caption: Thermal decomposition pathway of Mg(SCN)₂·4THF.

Structural Implications and Applications

Anisotropic Thermal Expansion

A remarkable property observed in Mg(SCN)₂·4H₂O and its solvates is anisotropic thermal expansion—the crystal expands or contracts at different rates along different crystallographic axes when heated.[1] For instance, Mg(SCN)₂·4H₂O exhibits a large positive thermal expansion in one direction but a negative thermal expansion (contraction) in another.[1] This behavior is directly linked to the layered structure and the nature of the hydrogen bonding network and has implications for the material's mechanical stability under thermal stress.

Relevance in Research and Development

-

Coordination Chemistry: this compound serves as an excellent model for studying the principles of coordination chemistry, particularly the behavior of ambidentate ligands like SCN⁻ with hard metal cations.[2][6]

-

Precursor for Materials Synthesis: It can be used as a precursor in the synthesis of more complex coordination polymers or metal-organic frameworks.

-

Biological and Pharmaceutical Context: Magnesium is a vital cation in biological systems, and thiocyanate is present in human extracellular fluids, playing a role in host defense mechanisms.[7][8][9] While Mg(SCN)₂ itself is not a drug, understanding its fundamental chemistry and interactions with biological molecules (like water) provides foundational knowledge relevant to drug development, where formulation and stability of magnesium salts can be critical.

Conclusion

The crystal structure analysis of this compound reveals a rich and complex solid-state chemistry. The system is characterized by a distorted octahedral coordination of the Mg²⁺ ion, a consistent N-bonding mode of the thiocyanate ligand, and a series of stable hydrated and solvated crystalline forms. A multi-technique approach, combining synthesis, X-ray diffraction, spectroscopy, and thermal analysis, provides a comprehensive and self-validating understanding of its structure and properties. These insights are not only of fundamental interest in inorganic and materials chemistry but also provide a valuable knowledge base for professionals in applied scientific fields.

References

-

Joos, M., Conrad, M., Merkle, R., Schleid, T., Maier, J., Dinnebier, R. E., & Bette, S. (2021). Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN)₂–H₂O–THF. Dalton Transactions, 50(18), 6215-6226. [Link]

- Merck Index. (n.d.). This compound.

-

Kildahl, N. K. (2010). Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. Journal of Chemical Education, 87(7), 724-726. [Link]

-

Wikipedia. (n.d.). Transition metal complexes of thiocyanate. Retrieved from [Link]

-

Forrest, K. A. (2020). Inorganic Metal Thiocyanates. ChemRxiv. [Link]

-

PubChem. (n.d.). Magnesium;thiocyanate. Retrieved from [Link]

- precisionFDA. (n.d.). This compound.

- Samulewski, R. B., et al. (2022). Influence of Cyanide and Thiocyanate on the Formation of Magnetite Synthesized under Prebiotic Chemistry Conditions: Interplay between Surface, Structural, and Magnetic Properties. ACS Omega.

- BOC Sciences. (n.d.). CAS 306-61-6 this compound.

-

Forrest, K. A., & Bennett, T. D. (2020). Inorganic Metal Thiocyanates. Inorganic chemistry, 59(21), 15413–15431. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ramm, M., et al. (2018). Synthesis, Crystal Structure and Properties of a new Hydrate of Manganese Thiocyanate with the Composition Mn(NCS)2. MACAU.

-

Hennings, E., Schmidt, H., & Voigt, W. (2013). Crystal structures of hydrates of simple inorganic salts. I. Water-rich magnesium halide hydrates... Acta Crystallographica Section C, 69(Pt 11), 1292-300. [Link]

-

Chemsrc. (n.d.). This compound | CAS#:306-61-6. Retrieved from [Link]

-

Chandler, J. D., & Nichols, C. M. (2016). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Human Immunology, 77(9), 787-792. [Link]

- Slovak University of Technology. (n.d.). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS.

-

ResearchGate. (n.d.). Synthesis, crystal structure and properties of a new hydrate of manganese thiocyanate with composition Mn(NCS)2(H2O)2. Retrieved from [Link]

-

Basnayake, C., et al. (2021). The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease. MDPI. [Link]

-

Toffaletti, J., & Blosser, N. (1991). Thiocyanate in smokers interferes with the Nova magnesium ion-selective electrode. Clinical chemistry, 37(10 Pt 1), 1789–1791. [Link]

-

Wang, Y., et al. (2014). Thermal analysis of magnesium reactions with nitrogen/oxygen gas mixtures. Journal of thermal analysis and calorimetry, 115(3), 2269–2276. [Link]

-

Jaiswal, S., et al. (2021). Applications of Magnesium and Its Alloys: A Review. MDPI. [Link]

Sources

- 1. Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN) 2 –H 2 O–THF - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00469G [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound [drugfuture.com]

- 6. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 7. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Magnesium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium thiocyanate, Mg(SCN)₂, is an inorganic compound that, while less common than its alkali metal counterparts, presents a unique set of physical and chemical properties relevant to various fields, including organic synthesis and potentially drug development.[1] Its hygroscopic and deliquescent nature necessitates careful handling and storage to maintain its integrity for experimental use.[2][3] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its structure, behavior, and handling, supported by experimental data and established scientific literature.

Molecular and Structural Properties

The fundamental characteristics of a compound are dictated by its molecular and structural arrangement. For this compound, these properties are summarized below.

Core Molecular Attributes

| Property | Value | Source(s) |

| Molecular Formula | C₂MgN₂S₂ | [2][3][4][5] |

| Molar Mass | 140.47 g/mol | [3][4][5][6] |

| Canonical SMILES | C(#N)[S-].C(#N)[S-].[Mg+2] | [2][7] |

| InChI Key | SXTGAOTXVOMSFW-UHFFFAOYSA-L | [2][7] |

Crystal Structure and Hydration

Anhydrous this compound's crystal structure is not as extensively documented as its hydrated forms. The compound readily absorbs atmospheric moisture to form hydrates, with the tetrahydrate, Mg(SCN)₂·4H₂O, being a well-characterized crystalline phase.[8]

In the tetrahydrate, the Mg²⁺ cation is octahedrally coordinated. The thiocyanate anions are in a trans configuration with the nitrogen atoms coordinating to the magnesium ion, while water molecules occupy the equatorial positions.[8] This coordination environment is crucial for understanding the compound's reactivity and solubility.

Macroscopic and Thermal Properties

The bulk properties of this compound are critical for its practical application and handling in a laboratory setting.

Physical Appearance and State

This compound is typically a colorless or white crystalline solid.[2][3][6] It is described as being deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it.[2][6] This property underscores the importance of storing the compound in a tightly sealed container in a dry environment.

Thermal Behavior

| Property | Value | Notes | Source(s) |

| Melting Point | Decomposes | Anhydrous thiocyanate salts generally melt between 280-470 °C, followed by decomposition at higher temperatures.[8] A specific melting point for Mg(SCN)₂ is not well-documented, and it is likely to decompose before a clear melting point is observed. | [8] |

| Boiling Point | 146 °C at 760 mmHg | This reported value is unusually low for an ionic compound and may correspond to the decomposition of a hydrated form or be inaccurate. Further verification is required. | [1][6] |

| Flash Point | 42.1 °C | This value is also questionable for a non-volatile inorganic salt and may be erroneous data from a database. | [1][6] |

Thermal Decomposition: Studies on the thermal behavior of this compound tetrahydrate show a stepwise loss of water molecules upon heating.[8] Further heating does not yield the anhydrous form cleanly; instead, the thiocyanate ion begins to decompose, leading to a complex mixture of products.[8] This thermal instability is a key consideration in any process involving heating of this compound.

Solubility and Solution Properties

The solubility of this compound is a key parameter for its use in solution-based applications.

Qualitative and Quantitative Solubility

This compound is very soluble in water and alcohol.[2][6][9] This high solubility is attributed to the strong interactions between the polar solvent molecules and the magnesium and thiocyanate ions.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound (1 M)

Objective: To prepare a 1 Molar aqueous solution of this compound for use in experimental procedures.

Materials:

-

This compound (anhydrous or a well-characterized hydrate)

-

Deionized or distilled water

-

Volumetric flask (appropriate size)

-

Weighing balance

-

Spatula and weighing paper/boat

Methodology:

-

Calculate the required mass of this compound.

-

For a 1 M solution, you will need the molar mass of the specific form of this compound you are using (anhydrous or a specific hydrate).

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

-

-

Weigh the calculated amount of this compound.

-

Due to its hygroscopic nature, perform this step as quickly as possible to minimize water absorption from the atmosphere.

-

-

Dissolve the this compound in a portion of the solvent.

-

Add the weighed solid to the volumetric flask.

-

Add approximately half of the final desired volume of deionized water to the flask.

-

Swirl the flask gently to dissolve the solid. The dissolution should be facile given its high solubility.

-

-

Bring the solution to the final volume.

-

Once the solid is completely dissolved, add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

-

Homogenize the solution.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Safety and Handling

This compound, like all chemicals, requires careful handling.

-

General Hazards: While specific GHS classifications were not consistently available, it is prudent to handle it as a potentially harmful substance.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place to prevent deliquescence.[3]

Applications in Research and Development

While not as widely used as other thiocyanate salts, this compound finds applications in:

-

Organic Synthesis: As a source of the thiocyanate nucleophile.

-

Coordination Chemistry: In the synthesis of coordination polymers and complexes.

-

Potential Biological Relevance: Thiocyanate ions are present in biological systems and have been studied for their role in host defense mechanisms.[12] The interaction of magnesium and thiocyanate ions could be of interest in biological and medicinal chemistry research.[13]

Conclusion

This compound is a hygroscopic, water-soluble inorganic salt with distinct physical properties. While some of its thermal characteristics require further clarification in the scientific literature, its fundamental molecular attributes and solubility are well-established. For researchers and professionals in drug development, a thorough understanding of its hygroscopic nature and handling requirements is paramount for obtaining reliable and reproducible experimental results. The information presented in this guide serves as a foundational resource for the safe and effective use of this compound in a scientific setting.

References

-

PubChem. (n.d.). Magnesium;thiocyanate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 306-61-6. Retrieved from [Link]

-

DrugFuture. (n.d.). This compound. Retrieved from [Link]

-

Joos, M., Conrad, M., Merkle, R., Schleid, T., Maier, J., Dinnebier, R. E., & Bette, S. (2021). Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN)₂–H₂O–THF. Dalton Transactions, 50(15), 5235-5245. DOI: 10.1039/D1DT00469G. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Chandler, C. I., & Wasan, S. K. (2017). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Journal of cystic fibrosis, 16(6), 663–670. Retrieved from [Link]

-

Toffaletti, J., & Blosser, N. (1991). Thiocyanate in smokers interferes with the Nova magnesium ion-selective electrode. Clinical chemistry, 37(7), 1269–1272. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [drugfuture.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemwhat.com [chemwhat.com]

- 6. echemi.com [echemi.com]

- 7. GSRS [precision.fda.gov]

- 8. Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN) 2 –H 2 O–THF - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00469G [pubs.rsc.org]

- 9. This compound CAS#: 306-61-6 [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiocyanate in smokers interferes with the Nova magnesium ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Magnesium Thiocyanate in Organic Solvents for Researchers and Drug Development Professionals

Introduction: The Role of Magnesium Thiocyanate in Modern Synthesis

This compound, Mg(SCN)₂, is an inorganic salt that serves as a valuable reagent in various chemical transformations.[1][2][3] As a source of the thiocyanate anion (SCN⁻), it is instrumental in the synthesis of organic thiocyanates and isothiocyanates, which are pivotal intermediates in the creation of pharmaceuticals, pesticides, and materials.[4] The thiocyanate moiety is a key pharmacophore in several bioactive molecules, contributing to their therapeutic effects.[4]

The efficacy of Mg(SCN)₂ in synthetic protocols is profoundly dependent on its solubility and behavior in non-aqueous, organic media. Unlike many reactions conducted in water, organic synthesis often requires precise control over reaction conditions, which necessitates dissolving reagents in solvents like alcohols, ethers, or nitriles. A comprehensive understanding of the solubility of this compound in these solvents is therefore not merely academic; it is a critical parameter for reaction design, optimization, and scale-up in industrial and research settings. This guide provides a foundational understanding of the factors governing its solubility and presents a robust, standardized protocol for its experimental determination.

Theoretical Framework: Factors Governing Solubility

The dissolution of an ionic salt like this compound in an organic solvent is a complex interplay of thermodynamic factors. The process requires overcoming the strong ionic bonds of the crystal lattice and establishing new, favorable interactions between the ions (Mg²⁺ and SCN⁻) and the solvent molecules.

Key Influencing Factors:

-

Solvent Polarity: The principle of "like dissolves like" is the primary guide.[5][6] this compound is a highly polar, ionic compound. Therefore, it is most likely to dissolve in polar organic solvents that can effectively solvate the charged ions.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the Mg²⁺ and SCN⁻ ions, preventing them from re-forming a crystal lattice and thus promoting dissolution.

-

Coordinating Ability (Lewis Acidity/Basicity): The solvent's ability to act as a Lewis base is crucial. Polar aprotic solvents with lone pairs of electrons (e.g., on oxygen or nitrogen atoms) can coordinate with the magnesium cation (a Lewis acid), forming a stable solvation shell that facilitates the dissolution process.

-

Temperature: For most salts, the dissolution process is endothermic, meaning solubility increases with temperature.[5][7] This is because the added thermal energy helps to break apart the crystal lattice. However, this relationship must be determined experimentally for each specific solute-solvent system.

Caption: Factors influencing the solubility of this compound.

Quantitative & Qualitative Solubility Data

Comprehensive, peer-reviewed quantitative solubility data for this compound across a wide spectrum of organic solvents is sparse in publicly available literature. Most sources describe its solubility in qualitative terms. The table below summarizes this information. For research and development purposes, it is highly recommended that solubility be determined experimentally for the specific solvent and conditions of interest using the protocol outlined in Section 4.0.

| Solvent | Chemical Formula | Type | Reported Solubility | Citation(s) |

| Alcohols | ||||

| Water | H₂O | Polar Protic | Very Soluble | [8][9] |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble / Freely Soluble | [1][8][9] |

| Methanol | CH₃OH | Polar Protic | Assumed High (structurally similar to ethanol) | N/A |

| Ketones | ||||

| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | N/A |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Data Not Available | N/A |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data Not Available | N/A |

| Nitriles | ||||

| Acetonitrile | CH₃CN | Polar Aprotic | Data Not Available | N/A |

| Other Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data Not Available | N/A |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Data Not Available | N/A |

| Hexane | C₆H₁₄ | Nonpolar | Assumed Insoluble | N/A |

Standardized Experimental Protocol for Solubility Determination

The Isothermal Shake-Flask Method is a reliable and widely recognized technique for determining the solubility of a solid in a liquid.[10] This protocol provides a self-validating system for generating accurate solubility data.

Causality Behind Experimental Choices

-

Anhydrous Conditions: this compound is hygroscopic. Any moisture present can significantly alter the properties of the organic solvent and affect the measured solubility. Therefore, experiments should be conducted in an inert atmosphere (e.g., a glovebox or using a Schlenk line).[11][12]

-

Equilibrium Establishment: A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid.[13] Vigorous stirring over an extended period (e.g., 24 hours) is necessary to ensure this equilibrium is reached. Preliminary experiments measuring concentration at multiple time points (e.g., 20, 48, and 72 hours) can validate the minimum time required.[11][12]

-

Constant Temperature: Solubility is temperature-dependent.[5][7] A thermostatic bath is used to maintain a precise and constant temperature, ensuring the reproducibility and accuracy of the results.

-

Quantification Method: The gravimetric method is a robust and direct measurement of the total dissolved solid. It is suitable for most applications. For higher precision or when dealing with very low solubilities, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be employed to quantify the concentration of the thiocyanate anion.[11]

Step-by-Step Methodology: Isothermal Shake-Flask with Gravimetric Analysis

Materials:

-

Anhydrous this compound (powder)

-

High-purity (anhydrous) organic solvent of choice

-

Analytical balance (readable to 0.1 mg)

-

Conical flasks with airtight stoppers

-

Magnetic stirrer and stir bars

-

Thermostatic bath

-

Chemically compatible syringe filters (e.g., PTFE, 0.2 µm pore size)

-

Glass syringes and pipettes

-

Pre-weighed, clean, and dry evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation: Add an excess amount of anhydrous this compound to a conical flask containing a known volume or mass of the organic solvent. "Excess" means enough solid remains undissolved to be clearly visible after the equilibration period.

-

Equilibration: Seal the flask tightly and place it in the thermostatic bath set to the desired temperature. Stir the suspension vigorously using a magnetic stirrer for a minimum of 24 hours to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, stop the stirring and allow the flask to remain in the bath for at least 1-2 hours for the excess solid to settle.

-

Sample Extraction: Carefully draw a known volume (e.g., 5.00 mL) of the clear, supernatant liquid into a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed evaporation dish. This step is critical to remove any suspended microcrystals.

-

Solvent Evaporation: Place the evaporation dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the salt.

-

Final Weighing: Once all the solvent has been removed and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry this compound residue.

-

Calculation:

-

Mass of dissolved Mg(SCN)₂ = (Final weight of dish + residue) - (Initial weight of empty dish).

-

Solubility = Mass of dissolved Mg(SCN)₂ / Volume of solvent sample taken. The result is typically expressed in g/L or mg/mL.

-

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While this compound is known to be highly soluble in polar protic solvents such as water and alcohol, a significant gap exists in the public domain regarding its quantitative solubility in a broader range of organic solvents crucial for chemical synthesis and pharmaceutical development. This guide has elucidated the key theoretical principles that govern its solubility and, more importantly, has provided a detailed, robust experimental protocol for its determination. By adhering to this standardized methodology, researchers and scientists can generate reliable, in-house data to inform solvent selection, optimize reaction conditions, and accelerate innovation.

References

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (n.d.). National Institutes of Health.

- Factors affecting solubility. (n.d.).

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). ACS Publications.

- Factors That Affect Solubility The nature of solute and solvent. (n.d.). Entri.

- This compound Formula. (n.d.). ECHEMI.

- Factors Affecting Solubility. (n.d.). BYJU'S.

- This compound CAS#: 306-61-6. (n.d.). ChemicalBook.

- The Experimental Determination of Solubilities. (n.d.). ResearchGate.

- This compound. (n.d.).

- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- Factors Affecting Solubility. (2022). Chemistry LibreTexts.

- Progress on the Synthesis and Applications of Thiocyanates. (2024). ResearchGate.

- This compound. (n.d.). precisionFDA.

- This compound | CAS: 306-61-6. (n.d.). finetech industry limited.

- This compound | CAS#:306-61-6. (2024). Chemsrc.

- Copper(I) thiocyanate solubility in organic solvents. (n.d.). Benchchem.

Sources

- 1. This compound [drugfuture.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound | CAS: 306-61-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 306-61-6 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Decomposition of Magnesium Thiocyanate Hydrates

This technical guide provides a comprehensive analysis of the thermal decomposition pathway of magnesium thiocyanate hydrates. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with established scientific principles to offer a detailed understanding of the material's behavior under thermal stress. This guide eschews a rigid template in favor of a structure that logically unfolds the complex thermal degradation of this compound, from its hydrated state to its ultimate decomposition products.

Introduction: The Significance of this compound and its Hydrates

This compound (Mg(SCN)₂) is an inorganic salt that, like other alkaline earth metal thiocyanates, finds utility in various chemical syntheses and as a precursor in materials science.[1][2] Its hydrated forms, most notably this compound tetrahydrate (Mg(SCN)₂·4H₂O), are the common starting materials in many applications. The presence of water of crystallization significantly influences the compound's thermal stability and decomposition mechanism. A thorough understanding of its thermal behavior is paramount for safe handling, storage, and for the controlled design of processes where it is used at elevated temperatures. This guide will focus primarily on the tetrahydrate, as it is the most common and well-characterized hydrated form.

The Multi-Stage Thermal Decomposition Pathway of Mg(SCN)₂·4H₂O

The thermal decomposition of this compound tetrahydrate is a complex, multi-step process involving dehydration to form lower hydrates, followed by the decomposition of the thiocyanate moiety. The process is not a simple sequential loss of water followed by the breakdown of the anhydrous salt; rather, dehydration and decomposition can be intertwined, making a detailed analysis crucial.

Dehydration: A Stepwise Loss of Water of Crystallization

Upon heating, Mg(SCN)₂·4H₂O undergoes a stepwise dehydration, losing its four molecules of water in distinct stages. Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) provides critical insights into this process.[3]

The initial dehydration steps involve the formation of a nominal dihydrate and then a monohydrate before the onset of more significant decomposition.

-

Formation of the Dihydrate: The first major dehydration event occurs around 144 °C, corresponding to the loss of two water molecules to form a nominal dihydrate, Mg(SCN)₂·2H₂O.[3][4]

-

Formation of the Monohydrate: As the temperature increases to approximately 154 °C, a further water molecule is lost, leading to the formation of a nominal monohydrate, Mg(SCN)₂·H₂O.[3][4]

It is crucial to note that these are "nominal" hydrates, as the dehydration process can be continuous and may not result in the formation of perfectly stoichiometric, crystalline lower hydrates.

Onset of Final Decomposition

The final and more complex stage of decomposition begins at approximately 161 °C.[3][4] This stage is characterized by the breakdown of the thiocyanate anion (SCN⁻) and the concurrent loss of the remaining water of hydration. Obtaining anhydrous Mg(SCN)₂ through simple heating is challenging, as the thiocyanate begins to decompose before all water is removed.[4]

Gaseous Decomposition Products

The analysis of the evolved gases during the thermal decomposition of Mg(SCN)₂·4H₂O is critical for understanding the reaction mechanism and for ensuring safe handling due to the potential toxicity of the products.

-

Water (H₂O): As expected, water is the primary gaseous product during the initial dehydration stages.

-

Carbon Dioxide (CO₂): Mass spectrometry data reveals the evolution of a species with a mass-to-charge ratio (m/z) of 44, which is characteristic of carbon dioxide.[3] The concurrent evolution of CO₂ with water suggests that the decomposition of the thiocyanate ion begins at a relatively low temperature, overlapping with the dehydration process.

-

Other Potential Gaseous Products: Based on the thermal decomposition of other metal thiocyanates, a range of other gaseous products can be anticipated, including:

-

Carbon Disulfide (CS₂)

-

Sulfur Dioxide (SO₂)

-

Nitrogen (N₂)

-

Cyanogen ((CN)₂)

-

The exact composition of the evolved gas mixture will depend on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidizing).

Solid Decomposition Residue

The nature of the solid residue remaining after the thermal decomposition of this compound is complex and not fully characterized.

-

Intermediate "Stacking Faulted Decomposition Product": In-situ X-ray powder diffraction (XRPD) studies on the related tetrahydrofuran (THF) solvate of this compound revealed the formation of an "unknown, stacking faulted decomposition product" as an intermediate.[4] It is plausible that a similar disordered intermediate forms during the decomposition of the hydrate.

-

Final Residue: The final solid product upon complete decomposition at high temperatures is likely to be magnesium sulfide (MgS) , especially under an inert atmosphere, analogous to the decomposition of other alkaline earth metal thiocyanates.[1] In an oxidizing atmosphere, the formation of magnesium oxide (MgO) or magnesium sulfate (MgSO₄) is possible. The literature on the THF solvate mentions a "strongly disordered solid that cannot be characterized," indicating the amorphous or poorly crystalline nature of the final residue.[4]

Quantitative Data Summary

The following table summarizes the key temperature ranges and corresponding events in the thermal decomposition of Mg(SCN)₂·4H₂O based on available TGA and DSC data.[3][4]

| Stage | Temperature Range (°C) | Event |

| I | Ambient to ~144 | Stable Tetrahydrate |

| II | ~144 | Formation of nominal dihydrate (Mg(SCN)₂·2H₂O) |

| III | ~154 | Formation of nominal monohydrate (Mg(SCN)₂·H₂O) |

| IV | Starting around 161 | Onset of final decomposition of the thiocyanate moiety |

| V | >167 | Significant decomposition with evolution of various gases |

Experimental Protocols

A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition of this compound hydrates. The following sections detail the methodologies for the key analytical techniques.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This coupled technique provides simultaneous information on mass loss and the identity of evolved gaseous products.

Instrumentation:

-

A thermogravimetric analyzer capable of precise mass measurement and controlled heating.

-

A mass spectrometer coupled to the TGA furnace via a heated transfer line.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Mg(SCN)₂·4H₂O into an appropriate crucible (e.g., alumina).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the system with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to remove air and create an inert atmosphere.

-

Heat the transfer line to a temperature sufficient to prevent condensation of evolved gases (e.g., 200-250 °C).

-

-

TGA Method:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

Continuously record the sample mass as a function of temperature.

-

-

MS Method:

-

Simultaneously with the TGA run, continuously monitor the evolved gases using the mass spectrometer.

-

Scan a relevant mass-to-charge ratio (m/z) range (e.g., 10-200 amu) to detect expected decomposition products.

-

-

Data Analysis:

-

Correlate the mass loss steps in the TGA curve with the ion currents of specific m/z values in the MS data to identify the gaseous products evolved at each decomposition stage.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions, providing information on melting, crystallization, and decomposition enthalpies.

Instrumentation:

-

A differential scanning calorimeter with a controlled furnace and sensitive heat flow sensors.

-

Hermetically sealed or pierced lid crucibles (e.g., aluminum).

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of Mg(SCN)₂·4H₂O into a DSC crucible. Seal the crucible, using a pierced lid if the evolution of gas is expected to build up significant pressure.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Purge the cell with an inert gas at a constant flow rate.

-

-

DSC Method:

-

Equilibrate the sample at a starting temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

Identify endothermic and exothermic peaks in the DSC thermogram, which correspond to thermal events such as melting, dehydration, and decomposition.

-

Integrate the peak areas to determine the enthalpy changes associated with these transitions.

-

In-Situ X-ray Powder Diffraction (XRPD)

In-situ XRPD allows for the identification of crystalline phases as they form and disappear during a controlled heating program.

Instrumentation:

-

An X-ray powder diffractometer equipped with a high-temperature sample stage.

-

A suitable sample holder for high-temperature measurements (e.g., a ceramic or metal strip).

Step-by-Step Protocol:

-

Sample Preparation: Finely grind the Mg(SCN)₂·4H₂O sample and spread a thin, uniform layer onto the sample holder of the high-temperature stage.

-

Instrument Setup:

-

Mount the sample stage in the diffractometer.

-

If desired, the sample chamber can be purged with an inert gas.

-

-

In-Situ XRPD Method:

-

Record an initial XRPD pattern at room temperature.

-

Heat the sample to a series of increasing temperatures, allowing the temperature to stabilize at each step.

-

Collect an XRPD pattern at each temperature setpoint.

-

Alternatively, a continuous heating ramp can be used while collecting diffraction patterns at regular time intervals.

-

-

Data Analysis:

-

Analyze the sequence of XRPD patterns to identify changes in the crystalline phases present as a function of temperature.

-

Compare the observed patterns with reference diffraction patterns to identify the intermediate hydrates and final solid decomposition products.

-

Visualizations

Thermal Decomposition Pathway of Mg(SCN)₂·4H₂O

Caption: Proposed thermal decomposition pathway of Mg(SCN)₂·4H₂O.

Experimental Workflow for Thermal Analysis

Sources

coordination chemistry of Magnesium thiocyanate with THF

An In-Depth Technical Guide to the Coordination Chemistry of Magnesium Thiocyanate with Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium, a physiologically vital divalent cation, plays a crucial role in a myriad of biological and chemical processes.[1] Its coordination chemistry is a subject of intense research, driven by the quest for novel therapeutic agents and catalysts. The thiocyanate anion (SCN⁻), a versatile ambidentate ligand, introduces a layer of complexity and functionality to metal complexes.[2][3] This guide provides a comprehensive exploration of the coordination chemistry of this compound with tetrahydrofuran (THF), a common and influential solvent in organometallic and inorganic synthesis. We will delve into the synthesis, structural elucidation, and characterization of key Mg(NCS)₂-THF adducts, offering insights into the interplay of ligands and the resulting molecular architectures. This document serves as a technical resource for professionals in research and drug development, providing a foundational understanding of this specific coordination system.

Introduction: The Significance of Magnesium and the Thiocyanate Ligand

Magnesium ions are essential for over 300 enzymatic reactions in the human body and are integral to the structural integrity of bone.[1] In the realm of chemistry, magnesium's utility extends to its role as a Lewis acid in catalysis and as a key component of Grignard reagents. The coordination environment around the Mg²⁺ ion dictates its reactivity and physicochemical properties.

The thiocyanate ligand (SCN⁻) is a pseudohalide that can coordinate to a metal center through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN), or it can act as a bridging ligand.[2][3] This ambidentate nature allows for a rich diversity of structural motifs. The preference for N- or S-coordination is influenced by factors such as the hardness or softness of the metal center (HSAB theory), steric effects, and the solvent system employed. For a hard cation like Mg²⁺, coordination through the harder nitrogen atom is generally favored.

Tetrahydrofuran (THF) is a widely used aprotic, polar solvent capable of coordinating to metal centers through its oxygen atom. Its role is not merely as a solvent but often as a crucial ligand that influences the stoichiometry and geometry of the resulting metal complex.

This guide will focus on the adducts formed between this compound and THF, which have been shown to exhibit interesting structural features and thermal behaviors.[4][5][6]

Synthesis of this compound-THF Complexes

The synthesis of this compound-THF complexes typically begins with a hydrated this compound salt, which is then subjected to recrystallization in THF.[4][7] This process allows for the systematic replacement of coordinated water molecules with THF molecules.

A common starting material is this compound tetrahydrate, Mg(SCN)₂·4H₂O.[4][8] By controlling the recrystallization conditions, different THF adducts can be isolated. The primary products of this synthetic approach are Mg(NCS)₂(THF)₄ and, upon heating, Mg(NCS)₂(THF)₂.[4][5][9]

Experimental Protocol: Synthesis of trans-Tetrakis(tetrahydrofuran)diisothiocyanato-magnesium(II), Mg(NCS)₂(THF)₄

This protocol is adapted from the work of Joos et al. (2021).[4][5][9]

Materials:

-

This compound tetrahydrate (Mg(SCN)₂·4H₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask and other standard inert atmosphere glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Mg(SCN)₂·4H₂O in a minimal amount of anhydrous THF with stirring.

-

Continue stirring the solution at room temperature for several hours to allow for the complete dissolution and coordination of THF.

-

Slowly evaporate the THF under a gentle stream of inert gas or by slow diffusion of a non-coordinating anti-solvent (e.g., hexane) into the THF solution.

-

Colorless crystals of Mg(NCS)₂(THF)₄ will form.

-

Isolate the crystals by filtration under an inert atmosphere and wash with a small amount of cold, anhydrous THF.

-

Dry the crystals under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

-

Inert Atmosphere: this compound and its THF adducts can be sensitive to moisture.[8] Performing the synthesis under an inert atmosphere prevents the re-coordination of water and potential side reactions.

-

Anhydrous THF: The use of dry THF is crucial to ensure that THF, and not water, acts as the primary coordinating solvent molecule, leading to the desired product.

-

Slow Crystallization: Slow evaporation or diffusion allows for the growth of well-defined single crystals suitable for X-ray diffraction analysis, which is critical for unambiguous structural determination.

Structural Elucidation and Characterization

The coordination complexes of this compound with THF have been primarily characterized using single-crystal X-ray diffraction, infrared (IR) spectroscopy, and thermal analysis techniques.[4][5][6][7]

Crystal Structure Analysis

X-ray crystallography has revealed that in the Mg(NCS)₂(THF)ₓ series, the magnesium ion typically adopts a distorted octahedral coordination geometry.[7][9]

-

trans-Mg(NCS)₂(THF)₄ : In this complex, the two thiocyanate ligands are coordinated to the magnesium center through their nitrogen atoms (isothiocyanato linkage).[7][9] These two NCS⁻ ligands are arranged in a trans configuration, occupying the axial positions of the octahedron. The four THF molecules coordinate to the magnesium ion through their oxygen atoms and occupy the equatorial plane.[7] This complex exists in two polymorphic forms: a room-temperature α-form and a high-temperature β-form.[4][5]

-

Mg(NCS)₂(THF)₂ : This complex is formed upon heating Mg(NCS)₂(THF)₄, leading to the loss of two THF molecules.[4][5][9] A significant structural rearrangement occurs. In addition to the N-coordination of the thiocyanate, the sulfur atoms also coordinate to adjacent magnesium centers, forming one-dimensional polymeric chains.[4][9] This is a noteworthy observation as it represents the first instance of an Mg-S bond in a this compound complex.[9]

Data Presentation: Crystallographic Summary

| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Key Features |

| α-Mg(NCS)₂(THF)₄ | C₁₈H₃₂MgN₂O₄S₂ | Monoclinic | P2₁/n | Distorted Octahedral | trans N-bound thiocyanate ligands; four equatorial THF ligands. Positional disorder of some THF molecules.[9] |

| Mg(NCS)₂(THF)₂ | C₁₀H₁₆MgN₂O₂S₂ | Monoclinic | C2/c | Distorted Octahedral | Forms 1D polymeric chains through bridging thiocyanate ligands (both N and S coordination).[4][9] The first example of an Mg-S bond in this system.[9] |

Visualization of Coordination Geometry

Caption: Coordination sphere of trans-Mg(NCS)₂(THF)₄.

Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful tool for probing the coordination mode of the thiocyanate ligand. The position of the C≡N stretching vibration (ν(CN)) is particularly informative.

-

For N-bonded isothiocyanates, the ν(CN) band typically appears at higher wavenumbers (>2050 cm⁻¹) compared to the free SCN⁻ ion (around 2050 cm⁻¹).

-

For S-bonded thiocyanates, the ν(CN) band is usually found at slightly lower wavenumbers.

-

Bridging thiocyanates often show a ν(CN) band at even higher frequencies.

In the IR spectra of Mg(NCS)₂(THF)₄, the ν(CN) stretching vibration is observed at a position consistent with N-coordination.[4]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability of the complexes and the nature of their decomposition.

-

TGA of Mg(NCS)₂(THF)₄ shows a stepwise loss of THF molecules.[4][6][10] The first two THF molecules are lost to form Mg(NCS)₂(THF)₂.[4][5] Further heating leads to the loss of the remaining THF molecules, followed by the decomposition of the anhydrous this compound.[9]

-

DSC can reveal phase transitions, such as the α to β transition in Mg(NCS)₂(THF)₄.[4][5][6]

Reactivity and Potential Applications

While the primary focus of research on this compound-THF complexes has been on their fundamental coordination chemistry and structural properties, their reactivity is an area ripe for exploration.

-

Precursors for other Magnesium Compounds: These well-defined crystalline solids can serve as excellent starting materials for the synthesis of other magnesium-containing compounds under anhydrous conditions. The coordinated THF can be displaced by other ligands, providing a controlled route to new magnesium complexes.

-

Catalysis: The Lewis acidic magnesium center could potentially catalyze a variety of organic transformations. The lability of the THF ligands could allow for substrate coordination and activation.

-

Materials Science: The formation of polymeric chains in Mg(NCS)₂(THF)₂ suggests possibilities for designing novel coordination polymers with specific thermal or mechanical properties.[4][5][9]

Conclusion

The coordination chemistry of this compound with THF is a fascinating area that showcases the interplay of a hard metal cation with an ambidentate pseudohalide and a coordinating solvent. The isolation and characterization of Mg(NCS)₂(THF)₄ and Mg(NCS)₂(THF)₂ have provided valuable insights into the structural preferences and thermal behavior of this system. The discovery of an Mg-S bond in the dimeric complex opens up new avenues for exploring the coordination chemistry of magnesium with softer donor atoms. For researchers in drug development and materials science, a thorough understanding of these fundamental coordination principles is essential for the rational design of new molecules and materials with desired properties.

References

-

Joos, M., Conrad, M., Merkle, R., Schleid, T., Maier, J., Dinnebier, R. E., & Bette, S. (2021). Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN)₂–H₂O–THF. Dalton Transactions, 50(20), 6949-6961. [Link]

-

SciSpace. (2021). Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN)2–H2O–THF. [Link]

-

Royal Society of Chemistry. (2021). Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN)₂–H₂O–THF. [Link]

-

Royal Society of Chemistry. (2021). Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN)2–H2O–THF. [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Thermal Behaviour of Solid Phases in the Quasi-Ternary System Mg(SCN) 2 - H 2 O - THF. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Synthesis, Characterisation and Thermal Behaviour of Solid Phases in the Quasi-Ternary System Mg(SCN)2 - H2O - THF. [Link]

-

Forrest, K. P., & Halcrow, M. A. (2024). Inorganic Metal Thiocyanates. ChemRxiv. [Link]

-

ResearchGate. (2014). First Row Transition Metal(II) Thiocyanate Complexes, and Formation of 1-, 2-, and 3-Dimensional Extended Network Structures of M(NCS)(2)(Solvent)(2) (M = Cr, Mn, Co) Composition. [Link]

-

ResearchGate. (n.d.). TGA measurement of Mg(SCN) 2 ·4THF under N 2 : (a) TGA signal; (b) MS signal. [Link]

-

Forrest, K. P., & Halcrow, M. A. (2024). Inorganic Metal Thiocyanates. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Transition metal complexes of thiocyanate. [Link]

-

Severino, V., et al. (2020). The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. Molecules, 25(14), 3196. [Link]

-

precisionFDA. (n.d.). This compound. [Link]

-

Castanedo, C. A., & Sibi, M. P. (2015). Recent advances in the chemistry of organic thiocyanates. Chemical Society Reviews, 45(2), 448-462. [Link]

Sources

- 1. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN)2–H2O–THF - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN) 2 –H 2 O–THF - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00469G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Navigating Chemical Identities: A Technical Guide to CAS Number 306-61-6 (Magnesium Thiocyanate)

An important clarification for the reader: The CAS number 306-61-6 is authoritatively assigned to Magnesium Thiocyanate . Initial query parameters suggested a potential interest in N,N-Diethyl-p-phenylenediamine sulfate; however, this compound is registered under CAS number 6283-63-2. This guide will focus exclusively on the properties and applications of this compound.

Introduction: Unveiling this compound

This compound, identified by the CAS number 306-61-6, is an inorganic compound with the chemical formula Mg(SCN)₂.[1][2][3] It is the magnesium salt of thiocyanic acid.[4] This white, crystalline solid is recognized for its high solubility in water and alcohol, a characteristic that underpins many of its applications.[5][6][7] As a source of both magnesium cations (Mg²⁺) and thiocyanate anions (SCN⁻), it serves as a versatile reagent in various chemical and industrial processes.

Physicochemical Properties: A Data-Driven Overview

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 306-61-6 | [1][2][3][5][6][7][8][][10][11] |

| Molecular Formula | C₂MgN₂S₂ | [1][2][3][7][11] |

| Molecular Weight | 140.47 g/mol | [1][2] |

| Appearance | White crystalline solid, often described as colorless or white deliquescent crystals. | [2][6][7][10] |

| Solubility | Very soluble in water and alcohol.[5][6][10] | [5][6][10] |

| EINECS Number | 206-188-2 | [1][5][6] |

Core Applications in Scientific Research and Industry

This compound's utility spans several domains, from organic synthesis to agricultural applications. Its role as a chemical intermediate and reagent is of particular interest to the scientific community.

Role in Chemical Synthesis and as a Reagent

This compound is a valuable tool in the synthesis of other chemical compounds. It serves as a source of the thiocyanate anion, which can be incorporated into various organic molecules to create compounds with specific functionalities. Its applications in this area include:

-

Catalysis: It is utilized as a catalyst in certain organic reactions, facilitating the transformation of reactants into desired products.[7]

-

Analytical Chemistry: In analytical settings, it can be employed as a reagent for specific chemical tests and assays.[7]

Industrial and Agricultural Significance

Beyond the laboratory, this compound finds application in several large-scale industrial processes:

-

Textile and Rubber Industries: It is used in the production processes of textiles and rubber.[7]

-

Agriculture: In agriculture, it serves as a soil amendment to address magnesium deficiencies in the soil, thereby promoting plant growth and improving nutrient uptake.[7]

Experimental Workflow: A Conceptual Overview

The following diagram illustrates a generalized workflow for utilizing this compound as a reagent in a laboratory setting.

Caption: Generalized workflow for using this compound as a reagent.

Safety and Handling: A Researcher's Responsibility

Proper handling of any chemical reagent is paramount to ensuring laboratory safety. For this compound, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[12]

-

Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[13]

-

Handling: Avoid contact with skin and eyes.[13] In case of contact, rinse thoroughly with water.[12] If inhaled, move to fresh air.[12] If swallowed, rinse the mouth with water and seek medical attention.[12]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[2]

-

Fire Safety: In case of fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[12]

Conclusion: A Versatile Inorganic Compound

This compound (CAS 306-61-6) is a versatile inorganic compound with a range of applications in both scientific research and industrial processes. Its utility as a source of thiocyanate ions makes it a valuable reagent in chemical synthesis, while its role as a catalyst and its applications in the textile, rubber, and agricultural industries highlight its broader significance. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization.

References

- This compound CAS#: 306-61-6 - ChemicalBook. (n.d.).

- N,N-Diethyl-p-phenylenediamine sulfate - CAS-Number 6283-63-2 - Order from Chemodex. (n.d.).

- N,N-Diethyl-p-phenylenediamine sulfate, 97% 50 g | Buy Online - Fisher Scientific. (n.d.).

- NN-Diethyl-p-phenylenediamine-Sulfate | CAS 6283-63-2 | D3427 | Spectrum Chemical. (n.d.).

- N,N-Diethyl-p-phenylenediamine sulfate | 6283-63-2 - ChemicalBook. (n.d.).

- N,N-Diethyl-p-phenylenediamine sulfate salt - Chem-Impex. (n.d.).

- This compound CAS#: 306-61-6 • ChemWhat | Database of Chemicals & Biologicals. (n.d.).

- This compound 306-61-6 wiki - Guidechem. (n.d.).

- This compound | 306-61-6 - ChemicalBook. (2023, October 17).

- This compound. (n.d.).

- This compound (cas 306-61-6) SDS/MSDS download - Guidechem. (n.d.).

- 306-61-6 this compound C2MgN2S2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. (n.d.).

- CAS 306-61-6 this compound - BOC Sciences. (n.d.).

- CAS 306-61-6 this compound - Alfa Chemistry. (n.d.).

- 306-61-6, this compound Formula - ECHEMI. (n.d.).

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2023, October 21).

- This compound | CAS: 306-61-6 | Chemical Product - finetech industry limited. (n.d.).

- GHS rev.9 SDS Word 下载CAS: 306-61-6 Name ... - XiXisys. (n.d.).

- Thiocyanic Acid | HSCN | CID 781 - PubChem. (n.d.).

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound [drugfuture.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Thiocyanic Acid | HSCN | CID 781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 306-61-6 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 306-61-6 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound | CAS: 306-61-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. Page loading... [guidechem.com]

- 13. chemicalbook.com [chemicalbook.com]

discovery and history of Magnesium thiocyanate

An In-depth Technical Guide to the Discovery and History of Magnesium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, Mg(SCN)₂, is a compound whose scientific story is deeply interwoven with the broader history of pseudohalides. While not as ubiquitously studied as its alkali metal counterparts, its unique coordination chemistry and the persistent challenge of synthesizing its anhydrous form present a compelling narrative of chemical discovery. This guide traces the historical milestones from the initial isolation of the thiocyanate anion to the modern structural elucidation of this compound's various solvated forms. It provides a technical exploration of its properties, synthesis methodologies, and the causality behind the experimental challenges, offering valuable insights for researchers in inorganic synthesis and drug development who may utilize this compound as a source of magnesium or thiocyanate ions.

The Genesis: Discovery of the Thiocyanate Anion

The history of this compound begins not with magnesium, but with the discovery of its characteristic anion, thiocyanate (SCN⁻). The study of this pseudohalide predates the isolation of several elemental halogens.[1]

Early 19th Century: Porrett's Pioneering Work

The seminal synthesis of the thiocyanate anion is credited to Robert Porrett in 1809.[1][2] His work was serendipitous, arising from investigations into the composition of hydrogen cyanide.[2] Porrett prepared and isolated what he termed "sulfuretted chyazate" salts of numerous elements, including potassium, sodium, calcium, and various transition metals.[1][3] This marked the entry of the thiocyanate ion into the lexicon of chemistry, though its name would evolve from terms like "rhodanide" and "sulfocyanide" due to the intense red color of its ferric complex, a reaction that would become a cornerstone of qualitative analysis.[1][4][5]

The timeline below highlights the foundational period of thiocyanate chemistry, setting the stage for the later investigation of specific salts like this compound.

Caption: Key milestones in the early history of thiocyanate chemistry.

This compound: A Study in Coordination Chemistry

While many simple metal thiocyanates were prepared in the 19th century, specific and well-characterized documentation for this compound appeared much later. The primary reason for this is the strong propensity of the Mg²⁺ ion to coordinate with solvent molecules, making the isolation of pure, anhydrous Mg(SCN)₂ exceptionally difficult.[6]

The Elusive Anhydrous Form

Unlike salts such as KSCN, simply heating the hydrated forms of this compound does not yield the anhydrous product. The strong coordination of water molecules to the small, highly charged Mg²⁺ cation leads to decomposition upon heating rather than simple desolvation.[6][7] This reactivity is a critical consideration for any experimental design. The synthesis of anhydrous magnesium chloride faces similar challenges, highlighting a common theme in magnesium chemistry.[7]

The first crystalline phase of this compound to be formally reported was the tetrahydrate, Mg(SCN)₂·4H₂O, in 1930.[6] For decades, this and other solvates remained the most accessible forms of the compound.

Physicochemical Properties

This compound is a white or colorless crystalline solid that is highly deliquescent, meaning it readily absorbs moisture from the air.[8][9] Its high solubility in water and alcohol makes it a versatile reagent in various solvent systems.[10]

| Property | Value | Source(s) |

| Chemical Formula | C₂MgN₂S₂ | [11][12][13] |

| Molecular Weight | 140.47 g/mol | [9][11][13] |

| CAS Number | 306-61-6 | [11][12][14] |

| Appearance | Colorless or white deliquescent crystals | [8][9] |

| Solubility | Very soluble in water and alcohol | [8][10] |

| Density | ~1.126 g/cm³ | [][16] |

| Boiling Point | 146°C at 760 mmHg (Decomposes) | [][16] |

Synthesis and Structural Characterization

The synthesis of this compound is fundamentally a story about controlling its coordination environment. The challenges in preparing the anhydrous form have spurred research into various solvated complexes.

General Synthesis Approach

A common laboratory approach for producing a solution of this compound involves a salt metathesis reaction, for example, by mixing aqueous solutions of magnesium sulfate (MgSO₄) and barium thiocyanate (Ba(SCN)₂). The insoluble barium sulfate (BaSO₄) precipitates, leaving this compound in the solution.

Caption: General salt metathesis reaction for producing aqueous Mg(SCN)₂.

Modern Synthesis of Solvated Crystals

Recent research has focused on characterizing crystalline forms beyond the simple hydrate. A 2021 study detailed the synthesis of tetrahydrofuran (THF) solvates, providing a clear, modern protocol.[6] This work underscores the principle that solvent choice is paramount in isolating crystalline this compound.

Experimental Protocol: Synthesis of Mg(SCN)₂·4THF from Mg(SCN)₂·4H₂O[6]

This protocol illustrates the conversion of the common tetrahydrate into a THF solvate, a key step toward accessing different coordination environments and potentially a pathway to the anhydrous form.

-

Starting Material: Begin with crystalline this compound tetrahydrate (Mg(SCN)₂·4H₂O).

-

Dissolution: Dissolve the Mg(SCN)₂·4H₂O in a minimal amount of tetrahydrofuran (THF) at room temperature. The causality here is to create a saturated solution from which the desired solvate can crystallize.

-

Crystallization: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow). Slow evaporation is crucial to promote the formation of well-defined single crystals rather than an amorphous powder.

-

Isolation: Once crystals have formed, they are isolated from the remaining solvent via filtration.

-

Drying: The isolated crystals of Mg(SCN)₂·4THF are dried carefully, avoiding excessive heat which could lead to desolvation and decomposition.

Structural Insights

X-ray diffraction studies reveal that in the tetrahydrate (Mg(SCN)₂·4H₂O) and the bis(THF)dihydrate (Mg(SCN)₂·2H₂O·2THF), the magnesium ion is octahedrally coordinated.[6] The two thiocyanate anions bind to the magnesium through their nitrogen atoms and are located in a trans configuration to each other. The remaining four positions in the coordination sphere are occupied by the solvent molecules (either water or THF).[6] This N-bonding is typical for a hard cation like Mg²⁺.

Caption: Octahedral coordination sphere of Mg²⁺ in solvated crystals.

Relevance and Applications in Research

While direct applications of this compound as a therapeutic agent are not established, its utility in research and development is twofold: as a source of magnesium ions and, more significantly, as a carrier for the biologically active thiocyanate ion.

-

Thiocyanate Ion Research: The thiocyanate ion is a subject of significant interest. It is a substrate for peroxidases in the body, forming hypothiocyanite (OSCN⁻), which is part of the innate immune system.[17][18] It is also a well-known biomarker for tobacco smoke exposure, as cyanide from smoke is metabolized to thiocyanate.[17][19] For researchers studying these pathways, water-soluble, non-toxic salts like this compound can serve as a reliable source of SCN⁻ ions for in vitro experiments.

-

Chemical Synthesis: In organic and inorganic synthesis, this compound can be used as a reagent to introduce the thiocyanate group into molecules.[16] It also finds use as a catalyst in certain organic reactions.[16]

-

Prebiotic Chemistry: Recent studies have explored the role of thiocyanate ions in the formation of minerals like magnetite under conditions simulating the early Earth, suggesting its potential role in the origin of life.[20][21]

Safety and Handling

This compound is classified as a toxic solid.[14] It is harmful if swallowed, inhaled, or in contact with skin.[22] A critical, and potentially life-threatening, hazard is that contact with acids liberates highly toxic hydrogen cyanide gas.

-

Handling: Always handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22]

-

Storage: Store in a tightly closed container in a dry, cool place. Its deliquescent nature requires protection from atmospheric moisture.[9]

-

First Aid: In case of exposure, seek immediate medical attention. Standard first aid measures for toxic chemical exposure should be followed, such as moving to fresh air for inhalation, rinsing skin and eyes with copious amounts of water, and not inducing vomiting if ingested.[22]

Conclusion

The story of this compound is a compelling example of how the properties of a simple ion—the small, highly charged Mg²⁺ cation—can dictate the entire history and experimental reality of a compound. From the foundational discovery of the thiocyanate anion by Porrett over two centuries ago, the journey to understanding Mg(SCN)₂ has been one of mastering its complex coordination chemistry. The persistent difficulty in synthesizing the anhydrous form has led to a deeper appreciation of its solvated structures. For today's researchers, this compound serves as a valuable reagent, a source of a biologically relevant anion, and a reminder of the nuanced challenges that continue to drive discovery in inorganic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. The Iron(III) Thiocyanate Reaction: Research History and Role in Chemical ... - Kevin C. de Berg - Google 圖書 [books.google.com.tw]

- 6. Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN) 2 –H 2 O–THF - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00469G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. This compound [drugfuture.com]

- 10. This compound CAS#: 306-61-6 [m.chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. This compound | C2MgN2S2 | CID 21692051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Page loading... [guidechem.com]

- 16. Page loading... [guidechem.com]

- 17. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Thiocyanate in smokers interferes with the Nova magnesium ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]